molecular formula C10H18ClNO2 B13937010 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B13937010
M. Wt: 219.71 g/mol
InChI Key: GYGHUPDYJKYTMY-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride is a heterocyclic spiro compound featuring a bicyclic structure with a 7-azaspiro[4.5]decane core. The molecule includes an oxygen atom at position 2 (2-oxa) and a ketone group at position 1. The 6- and 7-positions are substituted with methyl groups, contributing to steric and electronic modulation. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and chemical research .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

9,10-dimethyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-8-10(4-3-6-11(8)2)5-7-13-9(10)12;/h8H,3-7H2,1-2H3;1H

InChI Key

GYGHUPDYJKYTMY-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCN1C)CCOC2=O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride typically involves multi-step organic synthesis strategies focused on constructing the spirocyclic core with the appropriate substitution pattern and functional groups.

Key steps include:

  • Formation of the spirocyclic lactam core via cyclization reactions.
  • Introduction of methyl groups at the 6 and 7 positions through alkylation or starting material selection.
  • Conversion to the hydrochloride salt to improve solubility and stability.

Synthetic Routes and Reaction Conditions

While specific literature on this exact compound is limited, analogous compounds such as 6-methyl-2-oxa-7-azaspiro[4.5]decan-1-one have well-documented synthetic routes that can be adapted for the 6,7-dimethyl derivative.

2.1. Starting Materials

  • Cyclic ketones or lactams with appropriate ring sizes (e.g., tetrahydropyran or piperidine derivatives).
  • Alkylating agents for methyl group introduction.
  • Amines for nitrogen incorporation in the azaspiro ring.

2.2. Typical Reaction Sequence

  • Step 1: Formation of an imine or enamine intermediate from a cyclic ketone and an amine.
  • Step 2: Alkylation or Petasis reaction to introduce alkene or alkyl substituents. The Petasis reaction has been optimized for spirocyclic building blocks, using allylboronic acid pinacol esters and amines under heating in toluene at 70–80 °C for 48–72 hours, achieving high conversion rates (up to 99%) and good yields (around 66%) for related spirocyclic amines.
  • Step 3: Cyclization to form the spirocyclic lactam core, often facilitated by acid or base catalysis.
  • Step 4: Functional group modifications such as oxidation or reduction to adjust the ketone or amine functionalities.
  • Step 5: Salt formation by treatment with hydrochloric acid to obtain the hydrochloride salt, enhancing compound stability and solubility.

Detailed Reaction Example (Adapted from Related Spirocyclic Syntheses)

Step Reagents and Conditions Outcome Yield (%)
1 Cyclic ketone + amine (e.g., allylamine) in toluene, 20 °C, 5 min Formation of imine intermediate -
2 Addition of allylboronic acid pinacol ester, DIPEA base, toluene, 80 °C, 18 h Petasis reaction to form substituted amine intermediate 66% isolated yield
3 Cyclization via acid catalysis or heating Formation of spirocyclic lactam core Variable
4 Treatment with 2 M HCl, room temperature, 18 h Formation of hydrochloride salt Quantitative

Optimization of Reaction Conditions

Research optimizing the Petasis reaction for spirocyclic building blocks found:

  • Solvent: Toluene preferred for ease of purification and high conversion.
  • Temperature: 70–80 °C optimal for reaction completion within 48–72 hours.
  • Concentration: 1 M substrate concentration favored for near-quantitative conversion.
  • Reagent Ratios: Slight excess of boronic acid pinacol ester and amine (1.1–1.25 equivalents) improves yield.

Analytical Characterization and Purification

  • Spectroscopic Techniques: Infrared spectroscopy to identify lactam carbonyl groups; Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the spirocyclic structure and substitution pattern; Mass spectrometry for molecular weight and purity confirmation.
  • Purification: Typical methods include aqueous workup, extraction, and recrystallization from appropriate solvents. The hydrochloride salt form is often isolated by acid-base extraction and crystallization.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Cyclic ketones, amines, alkylating agents
Key reaction Petasis reaction, cyclization
Solvent Toluene preferred
Temperature 70–80 °C
Reaction time 48–72 hours
Yield Up to 66% for intermediate steps; quantitative for salt formation
Salt formation Treatment with hydrochloric acid at room temperature
Analytical methods IR, NMR, MS

Research Findings and Notes

  • The Petasis reaction is a versatile and scalable method for constructing spirocyclic amine intermediates, which can be further cyclized to form the target spirocyclic lactam.
  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage.
  • Optimization of reaction parameters such as solvent, temperature, and reagent ratios is critical to maximize yield and purity.
  • Similar spirocyclic compounds have been synthesized and characterized using these methods, suggesting the applicability of these protocols to 6,7-dimethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic and inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include other azaspiro[4.5]decanes with variations in heteroatom placement, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Azaspiro[4.5]decane Derivatives

Compound Name Heteroatoms (Oxa/Aza Positions) Key Substituents Salt Form
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one 2-oxa, 7-aza 6,7-dimethyl, 1-ketone Hydrochloride
6-Oxa-2-azaspiro[4.5]decane 6-oxa, 2-aza None Hydrochloride
1-Oxa-8-azaspiro[4.5]decan-2-one 1-oxa, 8-aza 2-ketone Hydrochloride
2,2-Difluoro-8-azaspiro[4.5]decane 8-aza 2,2-difluoro None

Key Observations :

  • Heteroatom Placement : The position of oxygen and nitrogen atoms significantly influences reactivity. For example, 2-oxa-7-aza (target compound) vs. 6-oxa-2-aza analogs alter hydrogen-bonding capacity and steric interactions .
  • Substituents : Fluorine-containing derivatives (e.g., 2,2-difluoro-8-azaspiro[4.5]decane) exhibit enhanced metabolic stability compared to methyl-substituted analogs, making them attractive for drug discovery .
  • Ketone vs. Nitrile Groups : The target compound’s ketone at position 1 contrasts with nitrile-bearing analogs (e.g., 15a/b in ), which are intermediates in synthesizing carboxylic acids via hydrolysis .
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (aq. HCl) Stability
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one 247.7 (calc.) High (salt form) Stable at RT
N-Benzyl-7-azaspiro[4.5]decan-1-one (14) 243.3 Moderate Sensitive to base
2,2-Difluoro-8-azaspiro[4.5]decane (AS105272) 202.2 Low Hydrolytically stable

Notes:

  • The hydrochloride salt form of the target compound improves aqueous solubility, critical for bioavailability in drug formulations .
  • Fluorinated analogs (e.g., AS105272) exhibit lower solubility but greater lipophilicity, favoring blood-brain barrier penetration .

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